Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard industrial practices for similar compounds involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[imino(methyl)oxo-lambda6-sulfanyl]azetidine-3-carboxylate hydrochloride: A similar compound with a different ring structure.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyridine derivative with different functional groups.
Uniqueness
Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfur-containing moiety and pyridine ring structure make it a valuable compound for various research applications .
Biological Activity
Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₉H₁₁N₂O₃S
- Molecular Weight : 227.26 g/mol
- CAS Number : 2060034-12-8
The structure features a pyridine ring substituted with a carboxylate group and an imino group, which is crucial for its biological interactions.
Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The imino group in this compound may facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activities.
Targeting FtsZ Protein
Recent studies have highlighted the importance of the FtsZ protein in bacterial cell division. Compounds that inhibit FtsZ can serve as effective antibacterial agents. For instance, a related compound showed significant anti-bacterial activity against Streptococcus pneumoniae, targeting the FtsZ protein and disrupting cell division processes .
Antibacterial Activity
- Inhibition of Cell Division : this compound has been evaluated for its ability to inhibit bacterial growth by targeting the FtsZ protein. This mechanism is particularly relevant given the rise of antibiotic-resistant strains of bacteria.
- Case Study : In a comparative study, several derivatives of pyridine-3-carboxylate were synthesized and screened for their antibacterial properties. The lead compound demonstrated selective inhibition against pathogenic strains without affecting beneficial microbiota, suggesting a narrow-spectrum antibiotic potential .
Cytotoxicity and Cancer Research
Preliminary studies suggest that this compound may also exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases, which are critical mediators in programmed cell death.
Summary of Biological Activities
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
methyl 2-(methylsulfonimidoyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-13-8(11)6-4-3-5-10-7(6)14(2,9)12/h3-5,9H,1-2H3 |
InChI Key |
DWRBHLYEUHJCMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)S(=N)(=O)C |
Origin of Product |
United States |
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